An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-2-carboxylic acid
An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-2-carboxylic acid
CAS Number: 1092304-95-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, spectroscopic characterization, and potential applications in drug discovery, grounded in established scientific principles.
Core Compound Characteristics
7-(Trifluoromethyl)quinoline-2-carboxylic acid belongs to the quinoline carboxylic acid class of compounds. The quinoline scaffold is a privileged structure in drug development, appearing in numerous approved therapeutic agents. The incorporation of a trifluoromethyl (-CF₃) group at the 7-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety for modern drug design.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1092304-95-4 | Internal Verification |
| Molecular Formula | C₁₁H₆F₃NO₂ | [Internal Calculation] |
| Molecular Weight | 241.17 g/mol | [Internal Calculation] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) | General knowledge |
Synthesis of the Quinoline Scaffold: Established Methodologies
The synthesis of the 7-(trifluoromethyl)quinoline-2-carboxylic acid core can be approached through several classic named reactions for quinoline synthesis. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Doebner Reaction
The Doebner reaction provides a direct route to quinoline-4-carboxylic acids through the condensation of an aniline, an aldehyde, and pyruvic acid.[2] For the synthesis of the target molecule's isomer, a modified Doebner reaction using 3-(trifluoromethyl)aniline would be a logical starting point.
Causality of Experimental Choices: The acidic conditions typically employed in the Doebner reaction facilitate both the formation of an imine intermediate from the aniline and aldehyde, and the subsequent Michael addition of the enolized pyruvic acid. This is followed by a cyclization and dehydration to form the quinoline ring. The use of a hydrogen-transfer protocol can improve yields, especially for anilines bearing electron-withdrawing groups.[3]
Caption: Generalized workflow of the Doebner Reaction.
Pfitzinger Reaction
The Pfitzinger reaction offers an alternative route, particularly for the synthesis of quinoline-4-carboxylic acids, by reacting isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, characteristic of the substituted quinoline ring system. The protons on the quinoline core will exhibit complex splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).[5]
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¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The trifluoromethyl group will cause a characteristic splitting of the C-7 signal due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid will be observed at a downfield position (typically >160 ppm).[6]
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
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Electron Ionization (EI-MS): Under EI conditions, the molecular ion peak ([M]⁺) would be expected. Characteristic fragmentation would likely involve the loss of the carboxyl group (-COOH) as a radical (M-45) or the loss of carbon dioxide (M-44).[7]
-
Electrospray Ionization (ESI-MS): In ESI-MS, the protonated molecule ([M+H]⁺) or the deprotonated molecule ([M-H]⁻) would be the predominant species observed, confirming the molecular weight.
Caption: Predicted EI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
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O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[8]
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will indicate the presence of the carbonyl group of the carboxylic acid.[8]
-
C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.
Applications in Drug Discovery and Medicinal Chemistry
Quinoline carboxylic acids are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[9] The introduction of a trifluoromethyl group can enhance these properties through several mechanisms:
-
Increased Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its biological target.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate.[1]
-
Enhanced Binding Affinity: The strong electron-withdrawing nature of the -CF₃ group can alter the electronic distribution of the quinoline ring, potentially leading to stronger interactions with biological targets.[1]
While specific biological data for 7-(Trifluoromethyl)quinoline-2-carboxylic acid is limited in publicly accessible literature, its structural features suggest it as a promising scaffold for the development of novel therapeutic agents. It is a valuable building block for creating libraries of compounds for screening against various disease targets.
Safety and Handling
As with all laboratory chemicals, 7-(Trifluoromethyl)quinoline-2-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
7-(Trifluoromethyl)quinoline-2-carboxylic acid represents a molecule of high interest for medicinal chemists and drug discovery scientists. Its synthesis can be achieved through established synthetic routes for quinoline derivatives. The presence of the trifluoromethyl group is anticipated to bestow favorable physicochemical and pharmacokinetic properties. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
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